3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazine derivative with a nitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where different functional groups can be introduced to the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(2-amino-4-pyridyl)-1,2,4-oxadiazole
- 3-Cyclopropyl-5-(2-methyl-4-pyridyl)-1,2,4-oxadiazole
- 3-Cyclopropyl-5-(2-ethyl-4-pyridyl)-1,2,4-oxadiazole
Uniqueness
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is unique due to the presence of the hydrazino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Biological Activity
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a cyclopropyl group and a hydrazino substituent on a pyridine ring, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxadiazole ring is known for its electron-withdrawing properties, which can facilitate binding to biological macromolecules. The hydrazino group may also play a critical role in modulating the compound's pharmacological profile by influencing its reactivity and stability in biological environments.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various strains of bacteria and fungi. In particular:
- Antitubercular Activity : A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
3a | 0.045 | High |
3b | 0.25 | Moderate |
Cytotoxicity and Anticancer Potential
The potential anticancer activity of this compound has also been explored. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been reported as a potent inhibitor of Rho/Myocardin-Related Transcription Factor (MRTF), which plays a crucial role in regulating gene expression related to cell proliferation and survival .
Case Studies
- Antitubercular Activity Study : A recent study demonstrated that certain oxadiazole derivatives significantly inhibited the growth of M. tuberculosis strains. The study provided evidence of the metabolic stability and bioavailability of these compounds, indicating their potential as therapeutic agents against tuberculosis .
- Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that this compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate cytotoxic effects .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity:
- Cyclopropyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration.
- Hydrazino Substituent : This feature could influence the compound's reactivity towards biological targets.
Properties
IUPAC Name |
[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-5-7(3-4-12-8)10-13-9(15-16-10)6-1-2-6/h3-6H,1-2,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUHUPDKDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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